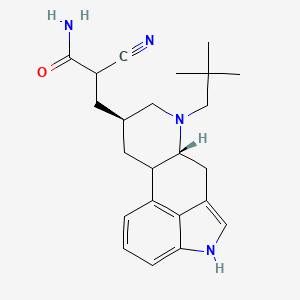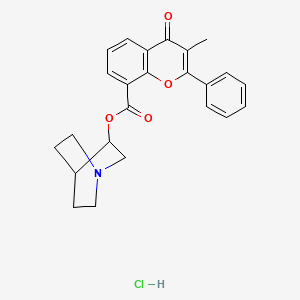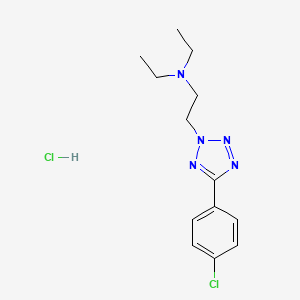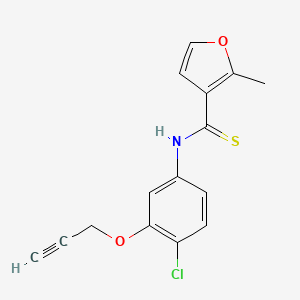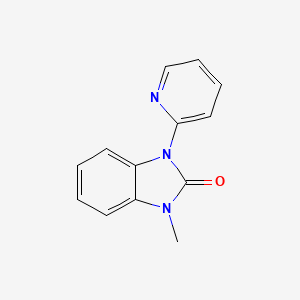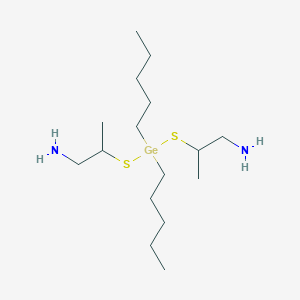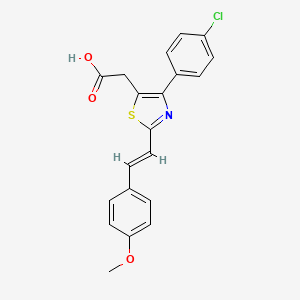
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a diethylamino group and a trimethylbenzeneethanamine backbone. It is commonly used in various chemical reactions and has significant implications in fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-(Diethylamino)ethoxy)benzophenone with N,N,alpha-trimethylbenzeneethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product. The use of automated systems and stringent quality control measures are essential to achieve consistent results.
化学反応の分析
Types of Reactions
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to enhance reaction rates. The reactions are often carried out under controlled temperatures and pressures to optimize yields and minimize side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学的研究の応用
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe to study various biological processes.
Medicine: It has potential therapeutic applications and is investigated for its effects on different physiological pathways.
Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but it generally influences cellular signaling and metabolic processes .
類似化合物との比較
Similar Compounds
4-(2-(Diethylamino)ethoxy)benzophenone: Shares a similar diethylaminoethoxy group but differs in its overall structure and applications.
2-[2-(Diethylamino)ethoxy]ethanol: Another compound with a diethylaminoethoxy group, used in different chemical contexts.
Uniqueness
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is unique due to its specific combination of functional groups and its versatile applications across various scientific disciplines. Its ability to undergo multiple types of chemical reactions and its role in diverse research areas make it a valuable compound in both academic and industrial settings.
特性
CAS番号 |
126002-26-4 |
|---|---|
分子式 |
C17H32Cl2N2O |
分子量 |
351.4 g/mol |
IUPAC名 |
1-[4-[2-(diethylamino)ethoxy]phenyl]-N,N-dimethylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C17H30N2O.2ClH/c1-6-19(7-2)12-13-20-17-10-8-16(9-11-17)14-15(3)18(4)5;;/h8-11,15H,6-7,12-14H2,1-5H3;2*1H |
InChIキー |
TYCWWVSOPMPMFL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC(C)N(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


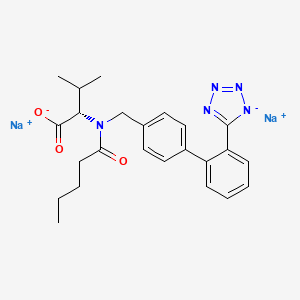
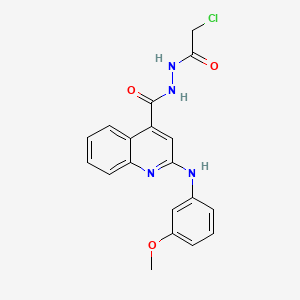
![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)
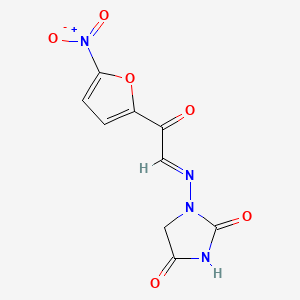
![(1R,9S)-13-thia-10,15-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,14-tetraene](/img/structure/B12737931.png)
